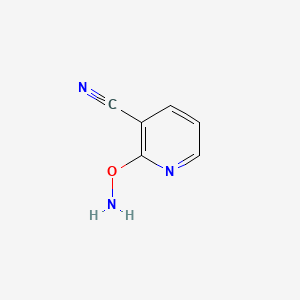

2-(Aminooxy)nicotinonitrile

Description

Structure

3D Structure

Properties

CAS No. |

158549-15-6 |

|---|---|

Molecular Formula |

C6H5N3O |

Molecular Weight |

135.126 |

IUPAC Name |

2-aminooxypyridine-3-carbonitrile |

InChI |

InChI=1S/C6H5N3O/c7-4-5-2-1-3-9-6(5)10-8/h1-3H,8H2 |

InChI Key |

AJFGYXLYMZCMQK-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(N=C1)ON)C#N |

Synonyms |

3-Pyridinecarbonitrile,2-(aminooxy)-(9CI) |

Origin of Product |

United States |

Foundational & Exploratory

What is 2-(Aminooxy)nicotinonitrile used for in organic synthesis?

The following technical guide details the utility, mechanism, and experimental protocols for 2-(Aminooxy)nicotinonitrile , a specialized heterocyclic building block.

A Strategic Reagent for the Divergent Assembly of Furo[2,3-b]pyridines[1]

Executive Summary

2-(Aminooxy)nicotinonitrile (C₆H₅N₃O) is a bifunctional pyridine derivative characterized by an aminooxy nucleophile at the C2 position and a nitrile electrophile at the C3 position. It serves as a high-value "lynchpin" reagent in the synthesis of 3-aminofuro[2,3-b]pyridines , a scaffold widely represented in kinase inhibitors and antiproliferative agents.

Unlike traditional methods that require the individual synthesis of oximes followed by

Molecular Architecture & Reactivity Profile

The utility of 2-(aminooxy)nicotinonitrile stems from the proximity of its two reactive centers, enabling an intramolecular "trap-and-cyclize" mechanism.

| Feature | Chemical Nature | Synthetic Role |

| C2-Aminooxy Group (-O-NH2) | Alpha-effect Nucleophile | Rapidly condenses with aldehydes/ketones to form O-pyridyl oxime ethers . |

| C3-Nitrile Group (-CN) | Electrophile | Acts as the acceptor for the intramolecular Thorpe-Ziegler cyclization . |

| Pyridine Core | Electron-Deficient Scaffold | Facilitates the initial nucleophilic aromatic substitution ( |

Core Application: Synthesis of 3-Aminofuro[2,3-b]pyridines

The primary application of this reagent is the conversion of ketones into 3-aminofuro[2,3-b]pyridines. This transformation proceeds through a defined two-stage mechanism: Oximation followed by Base-Mediated Cyclization .

Mechanistic Pathway[2]

-

Oximation: The aminooxy group attacks the ketone carbonyl, eliminating water to form an O-(3-cyanopyridin-2-yl)ketoxime intermediate.

-

Deprotonation: A base (e.g., KOtBu, NaOEt) deprotonates the

-methylene position of the oxime ether. -

Thorpe-Ziegler Cyclization: The resulting carbanion attacks the neighboring nitrile carbon (5-exo-dig cyclization).

-

Tautomerization: The resulting imine intermediate tautomerizes to the stable aromatic 3-amino-furan ring.

Mechanistic Diagram (Graphviz)

Caption: The cascade transformation from 2-(aminooxy)nicotinonitrile to the fused furopyridine scaffold.

Experimental Protocols

Protocol A: Preparation of 2-(Aminooxy)nicotinonitrile

Note: This reagent is best prepared fresh or stored as a hydrochloride salt due to the lability of the free base.

Reagents: 2-Chloronicotinonitrile, tert-Butyl hydroxycarbamate (Boc-NH-OH), Potassium Carbonate (K₂CO₃), DMF, Trifluoroacetic acid (TFA).

-

Coupling (

):-

Dissolve 2-chloronicotinonitrile (1.0 equiv) and tert-butyl hydroxycarbamate (1.2 equiv) in DMF (0.5 M).

-

Add K₂CO₃ (2.0 equiv) and stir at 60°C for 4 hours.

-

Observation: Reaction progress can be monitored by TLC (formation of the less polar Boc-protected intermediate).

-

Workup: Dilute with water, extract with EtOAc, and concentrate to yield 2-(N-Boc-aminooxy)nicotinonitrile .

-

-

Deprotection:

-

Dissolve the intermediate in DCM. Add TFA (10 equiv) at 0°C.

-

Stir at room temperature for 2 hours.

-

Concentrate to dryness.[1] The residue is the TFA salt of 2-(aminooxy)nicotinonitrile.

-

Optional: Neutralize with saturated NaHCO₃ and extract rapidly to obtain the free base, or use the salt directly in the next step with excess base.

-

Protocol B: Divergent Synthesis of Furo[2,3-b]pyridines

Scope: Applicable to cyclic ketones (cyclohexanone, tetralone) and acyclic ketones with available

-

Reaction Setup:

-

To a solution of 2-(aminooxy)nicotinonitrile TFA salt (1.0 mmol) in Ethanol (5 mL), add the Ketone (1.0 mmol).

-

Add Pyridine (2.0 mmol) or NaOAc (2.0 mmol) to buffer the acid and facilitate oxime formation.

-

Stir at reflux for 1–2 hours.

-

Checkpoint: Verify oxime formation by LC-MS.

-

-

Cyclization:

-

Once oxime formation is complete, add Sodium Ethoxide (NaOEt, 2.0 equiv) or Potassium tert-Butoxide (KOtBu, 1.2 equiv) directly to the reaction mixture.

-

Heat at reflux for an additional 2–4 hours.

-

Mechanism Check: The solution often darkens as the aromatic furan ring forms.

-

-

Isolation:

Data Summary: Representative Yields

The following table summarizes expected yields based on the ketone substrate, illustrating the steric and electronic tolerance of the reaction.

| Ketone Substrate | Product Structure | Typical Yield (%) | Notes |

| Cyclohexanone | 3-Amino-5,6,7,8-tetrahydrobenzofuro[2,3-b]pyridine | 75–85% | Rapid cyclization; highly crystalline product. |

| Acetophenone | 3-Amino-2-phenylfuro[2,3-b]pyridine | 60–70% | Requires stronger base (KOtBu) for efficient closure. |

| Cyclopentanone | 3-Amino-5,6,7-trihydrocyclopenta[4,5]furo[2,3-b]pyridine | 65–75% | Slightly slower due to ring strain in the transition state. |

| 2-Butanone | 3-Amino-2-ethylfuro[2,3-b]pyridine (Major isomer) | 50–60% | Regioselectivity favors cyclization at the more substituted methylene group (Thermodynamic control). |

Strategic Advantages in Drug Discovery

Using 2-(aminooxy)nicotinonitrile offers distinct advantages over traditional methods:

-

Library Generation: A single batch of the pyridine reagent can be split to react with 50+ ketones, rapidly generating a library of furopyridines for SAR (Structure-Activity Relationship) studies.

-

Atom Economy: The intramolecular cyclization incorporates all atoms of the reagents except water.

-

Bioactivity: The resulting 3-aminofuro[2,3-b]pyridine core is a known bioisostere of the indole nucleus and has demonstrated potency in inhibiting:

-

PI3K/Akt/mTOR pathway (Anticancer) [1].

-

Pim Kinases (Leukemia targets).

-

Workflow Diagram

Caption: High-throughput workflow for generating furopyridine libraries.

References

-

Synthesis and biological evaluation of furo[2,3-b]pyridines. Source:Journal of the Iranian Chemical Society Context: Describes the synthesis of nicotinonitriles and their subsequent cyclization to furo[2,3-b]pyridines, validating the cytotoxicity of the scaffold.

-

Aminooxy reagents for synthesis and analysis. Source:University of Louisville Institutional Repository Context: Provides foundational chemistry on the reactivity of aminooxy groups with carbonyls (oximation), establishing the first step of the mechanism.

-

Synthesis of 3-aminofuro[2,3-b]pyridine derivatives. Source:Molecular Diversity (via PubMed) Context: Details the specific Thorpe-Ziegler type cyclization of nicotinonitrile derivatives to form the fused furan ring.

-

Thorpe-Ziegler Cyclization Mechanisms. Source:Organic Chemistry Portal Context: General reference for the base-mediated cyclization of nitriles to form amino-heterocycles.

Sources

A Comparative Analysis of 2-Aminonicotinonitrile and its Bioisosteric Analogue 2-(Aminooxy)nicotinonitrile

An In-depth Technical Guide for Drug Development Professionals

Executive Summary: 2-Aminonicotinonitrile is a cornerstone heterocyclic scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its unique arrangement of a nucleophilic amino group and an electrophilic nitrile group on a pyridine core imparts significant chemical versatility.[1] This guide provides an in-depth analysis of 2-aminonicotinonitrile, covering its synthesis, properties, and applications. Furthermore, it introduces its structurally related, yet functionally distinct, analogue: 2-(aminooxy)nicotinonitrile. By exploring the latter from a bioisosteric perspective, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the subtle yet critical differences between these two molecules, highlighting the strategic implications of substituting an amino group with an aminooxy moiety in rational drug design.

Part 1: Foundational Chemistry and Physicochemical Properties

A molecule's utility in drug development is fundamentally dictated by its structure and resulting physicochemical properties. This section dissects the core attributes of both 2-aminonicotinonitrile and its aminooxy counterpart.

2-Aminonicotinonitrile: The Established Scaffold

2-Aminonicotinonitrile, also known as 2-amino-3-cyanopyridine, is a well-characterized intermediate widely employed in the synthesis of complex heterocyclic systems.[1] Its structure features a pyridine ring substituted at the C2 and C3 positions with an amino and a cyano group, respectively.

Caption: Chemical structure of 2-aminonicotinonitrile.

Table 1: Physicochemical and Spectroscopic Properties of 2-Aminonicotinonitrile

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅N₃ | [3][4] |

| Molecular Weight | 119.12 g/mol | [3][5] |

| Appearance | Beige powder/crystalline solid | [3][6] |

| Melting Point | 132-136 °C | [7] |

| IR (C≡N Stretch) | ~2200-2220 cm⁻¹ | [8][9] |

| IR (N-H Stretch) | ~3300-3500 cm⁻¹ | [9][10] |

| ¹³C NMR (C≡N) | ~115-119 ppm | [8] |

2-(Aminooxy)nicotinonitrile: A Bioisosteric Perspective

2-(Aminooxy)nicotinonitrile is not a commonly cited compound in readily available literature, making it a novel target for exploratory chemistry. Its structure is defined by the replacement of the C2-amino group with a C2-aminooxy group (-ONH₂). This modification, while seemingly minor, introduces an oxygen atom that significantly alters the molecule's electronic and steric profile.

This substitution is a classic example of non-classical bioisosterism, where a functional group is replaced by another that retains similar steric or electronic characteristics to produce a compound with a modified but potentially improved biological activity or pharmacokinetic profile.

Caption: Chemical structure of 2-(aminooxy)nicotinonitrile.

Key Structural and Electronic Differences:

-

Inductive Effect: The highly electronegative oxygen atom exerts a strong electron-withdrawing inductive effect, reducing the electron density of the pyridine ring and decreasing the basicity of the terminal nitrogen compared to the amino group in the parent compound.

-

Hydrogen Bonding: The -ONH₂ group is still a hydrogen bond donor. However, the presence of the oxygen atom introduces an additional lone pair, allowing it to also act as a hydrogen bond acceptor, a capability absent in the -NH₂ group (excluding the ring nitrogen).

-

Nucleophilicity: The nucleophilicity of the terminal nitrogen in the aminooxy group is reduced due to the adjacent oxygen atom. This has profound implications for its chemical reactivity.

Part 2: Synthesis and Chemical Reactivity

The synthetic pathways and subsequent chemical reactivity of these two molecules are fundamentally different, stemming from the core structural distinction between the amino and aminooxy functionalities.

Synthesis of 2-Aminonicotinonitrile

Numerous methods exist for the synthesis of 2-aminonicotinonitriles.[1] A robust and widely applicable approach is the one-pot condensation reaction involving an aromatic ketone, an aromatic aldehyde, ethyl cyanoacetate, and ammonium acetate.[11]

Caption: General workflow for synthesizing 2-aminonicotinonitrile derivatives.

Experimental Protocol: General Procedure for 2-Oxonicotinonitrile Synthesis (Adaptable for 2-Aminonicotinonitriles)

Causality: This protocol leverages a multi-component reaction where ammonium acetate serves as the in-situ source of ammonia for the formation of the pyridine ring. Ethanol is an effective and economical solvent, and refluxing provides the necessary thermal energy to drive the condensation and cyclization steps.[11]

-

Reagent Combination: To a round-bottom flask, add the aromatic ketone (1 eq.), the aromatic aldehyde (1 eq.), ethyl cyanoacetate (1 eq.), and ammonium acetate (8 eq.) in absolute ethanol.[11]

-

Reaction: Reflux the mixture with stirring for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11]

-

Isolation: After cooling the reaction mixture to room temperature, a precipitate typically forms. Collect the solid product by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities.

-

Final Purification: Recrystallize the solid from a suitable solvent system (e.g., DMF/Ethanol) to yield the pure 2-aminonicotinonitrile derivative.[11]

Proposed Synthesis of 2-(Aminooxy)nicotinonitrile

A plausible route to this novel compound would involve a nucleophilic aromatic substitution (SₙAr) reaction, a fundamentally different strategy from the condensation methods used for its amino analogue.

Caption: Proposed synthetic scheme for 2-(aminooxy)nicotinonitrile.

Hypothetical Protocol: Synthesis of 2-(Aminooxy)nicotinonitrile

Causality: This proposed method uses a precursor, 2-chloronicotinonitrile, which has an excellent leaving group (chloride) at the target position. The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. Hydroxylamine acts as the nucleophile to displace the chloride. A non-nucleophilic base is required to deprotonate the hydroxylamine and prevent side reactions.

-

Setup: Dissolve 2-chloronicotinonitrile (1 eq.) in a polar aprotic solvent like DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: Add a non-nucleophilic base such as potassium carbonate (2-3 eq.) followed by the slow addition of hydroxylamine hydrochloride (1.5 eq.). Using a protected form of hydroxylamine might be necessary to prevent side reactions.

-

Reaction: Heat the mixture to an elevated temperature (e.g., 80-120 °C) and stir until TLC or LC-MS analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction, quench with water, and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to isolate the target compound.

Comparative Reactivity

The functional group at the C2 position dictates the molecule's subsequent chemical behavior.

-

2-Aminonicotinonitrile: The primary amino group is a potent nucleophile and can undergo diazotization reactions, acylation, and alkylation, and serves as a handle to build fused ring systems like pyridopyrimidines.[12]

-

2-(Aminooxy)nicotinonitrile: The terminal amino group is less nucleophilic. Its most characteristic reaction would be condensation with aldehydes and ketones to form oxime ethers, a valuable ligation strategy in bioconjugation and medicinal chemistry.

Part 3: Applications in Medicinal Chemistry and Drug Development

The true divergence in the utility of these compounds becomes apparent when considering their roles as pharmacophores and building blocks in drug discovery.

Established Roles of the 2-Aminonicotinonitrile Core

The 2-aminonicotinonitrile scaffold is prevalent in a wide array of biologically active molecules. Its derivatives have demonstrated significant activities, including:

-

Anticancer Agents: Acting as autophagy enhancers, apoptosis inducers, and inhibitors of various kinases.[13][14][15]

-

Anti-inflammatory Agents: Showing potential in modulating inflammatory pathways.[14]

-

Antiviral and Antimicrobial Agents: Serving as the core for compounds with activity against viruses and bacteria.[11][14]

-

Enzyme Inhibitors: Functioning as inhibitors for targets like IKK-β and HIV-1 integrase.[1]

Hypothetical Applications of 2-(Aminooxy)nicotinonitrile

While speculative, the applications of 2-(aminooxy)nicotinonitrile can be logically extrapolated from the known roles of the aminooxy functional group in drug design.

-

Bioisosteric Replacement: It could be used to replace the amino group in a known 2-aminonicotinonitrile-based drug candidate to fine-tune its properties. This could alter metabolic stability, improve cell permeability, or change the hydrogen bonding profile at the target's active site.

-

Fragment-Based Drug Discovery (FBDD): As a fragment, it could be used in screening campaigns. The aminooxy group is particularly valuable for its ability to form stable oxime linkages with carbonyl-containing fragments or targets.

-

Covalent Inhibitors: The aminooxy group can be used to target and form reversible covalent bonds with aldehydes or ketones present in a biological target, offering a pathway to potent and selective inhibitors.

Part 4: Analytical and Safety Profiles

Proper characterization and safe handling are paramount for any chemical compound used in a research setting.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized batch is a critical, self-validating step in any protocol.

Caption: A standard workflow for the analytical characterization of a synthesized compound.

Safety and Handling

2-Aminonicotinonitrile: This compound is classified as hazardous.

Table 2: GHS Hazard Classification for 2-Aminonicotinonitrile

| Hazard Class | GHS Classification | Source(s) |

| Acute Toxicity, Oral | Danger, Toxic if swallowed | [5] |

| Acute Toxicity, Dermal | Danger, Toxic in contact with skin | [5] |

| Skin Irritation | Warning, Causes skin irritation | [6][16] |

| Eye Irritation | Warning, Causes serious eye irritation | [5][16] |

Safe Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[16][17] Ensure eyewash stations and safety showers are readily accessible.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles meeting EN166 standards.[6]

-

Handling: Avoid breathing dust.[16] Do not get in eyes, on skin, or on clothing.[17] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

2-(Aminooxy)nicotinonitrile: The toxicological properties have not been established. It should be handled with extreme caution as a compound of unknown toxicity. The presence of the N-O bond suggests it could have different metabolic pathways and potentially be a skin sensitizer. All handling should occur in a fume hood with full PPE.

Conclusion

The distinction between 2-aminonicotinonitrile and 2-(aminooxy)nicotinonitrile is a compelling case study in the power of subtle molecular modification. While the former is a well-documented and versatile building block in drug discovery, the latter represents an intriguing but unexplored analogue. Understanding their differences—from synthetic accessibility and chemical reactivity to their potential biological roles—is crucial. For the drug development professional, 2-aminonicotinonitrile offers a reliable scaffold with a rich history of application, whereas 2-(aminooxy)nicotinonitrile presents an opportunity for innovation, enabling the exploration of new chemical space and novel drug-target interactions through the principles of bioisosteric design.

References

-

Shu, K., et al. (2016). Base-mediated synthesis of highly functionalized 2-aminonicotinonitriles from α-keto vinyl azides and α,α-dicyanoalkenes. RSC Advances. Available from: [Link]

- US Patent 3,917,624A. (1975). Process for producing 2-amino-nicotinonitrile intermediates. Google Patents.

-

PubChem. (n.d.). 2-Aminoisonicotinonitrile. National Institutes of Health. Available from: [Link]

-

Wang, Y., et al. (2020). Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity. Future Medicinal Chemistry. Available from: [Link]

-

Jiménez-Blanco, J. L., et al. (2019). From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles. Molecules. Available from: [Link]

-

Abdel-rahman, A. A.-H., et al. (2017). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues. Bioorganic & Medicinal Chemistry. Available from: [Link]

-

Hisham, M., et al. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical & Pharmaceutical Sciences. Available from: [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Phenoxynicotinonitrile. Available from: [Link]

-

Patel, K. D., et al. (2022). Synthesis and antimicrobial activity of {2-amino/2-methoxy}-4-(2'-n-butyl-4'-chloro-1'-H-imidazol-5'-yl)-6-aryl nicotino. World News of Natural Sciences. Available from: [Link]

-

ResearchGate. (n.d.). H.NMR-Spectrum of Compound{2}. Available from: [Link]

-

PubChem. (n.d.). (R)-2-(1-Aminoethyl)nicotinonitrile. National Institutes of Health. Available from: [Link]

-

Kotb, E. R., et al. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica. Available from: [Link]

-

Chemical Emergency Medical Guidelines. (n.d.). 2-Amino-2,3-dimethylbutyronitrile. CDC. Available from: [Link]

-

El-sayed, H. A. (2018). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. Journal of Applicable Chemistry. Available from: [Link]

-

Oakwood Chemical. (n.d.). 2-Amino-nicotinonitrile. Available from: [Link]

-

El-sayed, H. A. (2018). Synthesis and Anticancer Activity of Some Novel Fused Nicotinonitrile Derivatives. ResearchGate. Available from: [Link]

-

Zayets, N. O., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. Available from: [Link]

-

Kim, B. H., et al. (2002). Synthesis of Aminonicotinonitriles and Diaminopyridines Through Base-Catalyzed Ring Transformation of 2H-Pyran-2-ones. Tetrahedron Letters. Available from: [Link]

-

Hossain, M. S., & Liu, K. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts. Available from: [Link]

-

PubChem. (n.d.). 2-Aminonicotinic acid. National Institutes of Health. Available from: [Link]

-

Magritek. (n.d.). Carbon. Available from: [Link]

-

Wuts, P. G. (2012). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. Available from: [Link]

-

Krishnakumar, V., & John, X. (n.d.). Spectroscopic Investigations of 2-Aminopyridine. TSI Journals. Available from: [Link]

Sources

- 1. Base-mediated synthesis of highly functionalized 2-aminonicotinonitriles from α-keto vinyl azides and α,α-dicyanoalkenes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. 2-Amino-nicotinonitrile | CymitQuimica [cymitquimica.com]

- 4. 2-Aminonicotinonitrile, CAS 24517-64-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. 2-Aminoisonicotinonitrile | C6H5N3 | CID 7015524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. 2-Amino-nicotinonitrile [oakwoodchemical.com]

- 8. From Potential Prebiotic Synthons to Useful Chiral Scaffolds: A Synthetic and Structural Reinvestigation of 2-Amino-Aldononitriles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 10. tsijournals.com [tsijournals.com]

- 11. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US3917624A - Process for producing 2-amino-nicotinonitrile intermediates - Google Patents [patents.google.com]

- 13. Discovery of novel 2-aminonicotinonitrile derivatives with new potential autophagy activity [pubmed.ncbi.nlm.nih.gov]

- 14. worldnewsnaturalsciences.com [worldnewsnaturalsciences.com]

- 15. longdom.org [longdom.org]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

Structural Elucidation and Stability Profiling of the 3-Cyano-2-Pyridyl Hydroxylamine Scaffold

Executive Summary

The 3-cyano-2-pyridyl hydroxylamine moiety represents a deceptive structural challenge in heterocyclic chemistry. While often designed as a discrete pharmacophore or a "warhead" for kinase inhibition, this functional group arrangement is inherently unstable. It exists in a precarious equilibrium, serving as the immediate precursor to the thermodynamically favored 3-aminoisoxazolo[5,4-b]pyridine fused system.

For researchers, the analytical burden lies in distinguishing the "open" hydroxylamine form from the "closed" isoxazole isomer. Both share the exact molecular weight and elemental composition (

Module 1: The Structural Landscape & The "Cyclization Trap"

The core analytical challenge is the intramolecular nucleophilic attack of the hydroxylamine oxygen (or nitrogen) onto the adjacent nitrile carbon. This "Cyclization Trap" often occurs spontaneously under basic conditions or during polar solvent workups, leading researchers to misidentify the stable isoxazole product as their target hydroxylamine.

The Reaction Pathway

The synthesis typically involves the displacement of a 2-halo-3-cyanopyridine with hydroxylamine. The resulting intermediate (The Target) is prone to rapid 5-exo-dig cyclization.

Figure 1: The synthetic trajectory from cyanopyridine precursor to the fused isoxazole system. The red dashed line represents the thermodynamic sink that complicates analysis.

Module 2: Multi-Modal Spectroscopic Analysis

To validate the presence of the 3-cyano-2-pyridyl hydroxylamine (Open Form) and ensure it has not degraded into the isoxazole (Closed Form), a multi-modal approach is required. Mass spectrometry is blind to this isomerization; therefore, IR and NMR are the primary tools.

Vibrational Spectroscopy (FT-IR)

The nitrile group is the most reliable "reporter" functionality. Its stretching vibration is distinct and isolated from the fingerprint region.

| Functional Group | Open Form (Hydroxylamine) | Closed Form (Isoxazole) | Diagnostic Value |

| Nitrile (-C≡N) | Strong, Sharp @ 2200–2240 cm⁻¹ | ABSENT | CRITICAL |

| Amine (-NH₂) | Absent (or obscured by OH) | Doublet @ 3300–3450 cm⁻¹ | High (Appearance indicates cyclization) |

| Hydroxyl (-OH) | Broad @ 3200–3500 cm⁻¹ | Absent | Moderate (Hard to distinguish from NH) |

| C=N (Ring) | Pyridine stretch ~1580 cm⁻¹ | Isoxazole stretch ~1620 cm⁻¹ | Low (Overlap likely) |

Expert Insight: If your IR spectrum lacks a sharp peak above 2200 cm⁻¹, you do not have the target hydroxylamine. You have isolated the isoxazole.[1]

Nuclear Magnetic Resonance ( C NMR)

While proton NMR (

-

Open Form: Distinct signal at

114–117 ppm (C≡N). -

Closed Form: Disappearance of the 115 ppm signal; appearance of a guanidine-like carbon signal at

155–160 ppm (C-NH₂ of the isoxazole ring).

Module 3: Analytical Protocols

Protocol: Differentiation of Tautomers via HPLC-PDA

Standard reverse-phase gradients can separate the open and closed forms, but pH control is vital to prevent on-column cyclization.

Reagents:

-

Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH stabilizes the open form).

-

Mobile Phase B: Acetonitrile.[2]

-

Column: C18 End-capped (e.g., Waters XBridge), 3.5 µm.

Workflow:

-

Sample Prep: Dissolve 1 mg of sample in DMSO-d6 (avoid methanol/water if stability is unknown).

-

Injection: 5 µL.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: PDA (200–400 nm).

-

Open Form: Typically elutes earlier due to the polarity of the hydroxylamine/nitrile. UV

often shows a bathochromic shift compared to the closed form. -

Closed Form: Elutes later; distinct UV spectrum resembling amino-isoxazoles.

-

Protocol: "The Nitrile Watch" (Rapid QC)

Use this for in-process monitoring of reaction progression.

-

Take an aliquot (50 µL) of the reaction mixture.

-

Perform a mini-workup: Partition between EtOAc and Water.

-

Spot the organic layer on a KBr salt plate (or ATR crystal).

-

Scan: Focus on 2100–2300 cm⁻¹.

-

Decision:

Module 4: Analytical Decision Tree

Use the following logic flow to definitively assign the structure of your isolated material.

Figure 2: Analytical logic flow for distinguishing the target hydroxylamine from its isoxazole isomer.

References

-

Synthesis of 3-Aminoisoxazolo[5,4-b]pyridines. Poręba, K., et al.[5] "Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives." Acta Poloniae Pharmaceutica, 2015.

-

IR Spectral Data of Cyanopyridines. Selvam, S., et al. "A Comparative Study on the Molecular Structures and Vibrational Spectra of 2-, 3- and 4-Cyanopyridines." ResearchGate, 2011.

-

Hydroxylamine Reactivity & Rearrangements. Mizsey, P., et al. "An experimental and Theoretical Study of Reaction Mechanism between Nitriles and Hydroxylamine." Organic & Biomolecular Chemistry, 2014.[3]

-

Tautomerism in 2-Aminopyridines. El-Gogary, T.M. "Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines." Journal of Molecular Structure, 2013.

Sources

- 1. US3435047A - Process for preparing 3-aminoisoxazole derivatives - Google Patents [patents.google.com]

- 2. Reactivities of cyclonickellated complexes with hydroxylamines: formation of κO-hydroxylamine and κN-imine adducts and a κO, κN-aminoxide derivative - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability of Aminooxy Groups on Electron-Deficient Pyridine Rings

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conjugation of molecules to pyridine scaffolds is a cornerstone of modern drug development and chemical biology. Among the various functional groups utilized for this purpose, the aminooxy group offers a unique combination of high reactivity towards carbonyl compounds and the formation of stable oxime linkages. However, the inherent electron-deficient nature of the pyridine ring presents a unique set of challenges and considerations regarding the stability of an attached aminooxy functionality. This guide provides a comprehensive technical overview of the factors governing the stability of aminooxy groups on electron-deficient pyridine rings, offering insights into their synthesis, degradation pathways, and practical strategies for their effective utilization in bioconjugation and drug discovery.

Introduction: The Pyridine Scaffold and the Utility of the Aminooxy Group

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast number of approved drugs and biologically active compounds.[1] Its aromatic nature, basicity, and ability to engage in hydrogen bonding make it a versatile component in molecular design.[2] The electron-deficient character of the pyridine ring, a result of the electronegative nitrogen atom, makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions.[2]

The aminooxy group (-ONH₂) has emerged as a powerful tool for bioconjugation due to its "click" chemistry characteristics. It reacts chemoselectively and efficiently with aldehydes and ketones under mild, aqueous conditions to form stable oxime bonds.[3][4][5] This reaction is significantly more stable than the corresponding hydrazone linkages formed from hydrazides.[6] The enhanced nucleophilicity of the aminooxy group, attributed to the "alpha effect," further contributes to its favorable reaction kinetics.[7]

The strategic placement of an aminooxy group on an electron-deficient pyridine ring, therefore, presents an attractive platform for the development of targeted therapeutics, antibody-drug conjugates (ADCs), and various molecular probes.[8] However, the electronic interplay between these two moieties can significantly impact the stability of the aminooxy group, a critical factor for the successful development of robust and reliable conjugates.

Fundamental Principles of Stability

The stability of an aminooxy group on a pyridine ring is a delicate balance of several factors, primarily revolving around the electron density of the pyridine ring and the susceptibility of the N-O bond to cleavage.

Electronic Effects of the Pyridine Ring

The electron-withdrawing nature of the pyridine ring can influence the stability of the attached aminooxy group. The nitrogen atom in the pyridine ring reduces the electron density of the ring carbons, making them more electrophilic.[9] This effect can be transmitted to the exocyclic aminooxy group, potentially weakening the N-O bond and making it more susceptible to cleavage under certain conditions.

The position of the aminooxy group on the pyridine ring is also a critical determinant of its stability. Substitution at the 2- and 4-positions, which are more electron-deficient due to resonance effects, may lead to different stability profiles compared to substitution at the 3-position.

Influence of Substituents on the Pyridine Ring

The presence of other substituents on the pyridine ring can either exacerbate or mitigate the electron-deficient nature of the ring, thereby modulating the stability of the aminooxy group.

-

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), and halo (-X) groups further decrease the electron density of the pyridine ring. This can increase the susceptibility of the aminooxy group to nucleophilic attack or other degradation pathways.

-

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like alkyl (-R) and alkoxy (-OR) groups can increase the electron density of the ring, potentially enhancing the stability of the aminooxy group by strengthening the N-O bond. Studies have shown that the introduction of an electron-donating methyl group can stabilize the pyridine ring system.[10]

dot graph TD { A[Electron-Withdrawing Group on Pyridine] --> B{Decreased Electron Density on Ring}; B --> C{Increased Electrophilicity of Ring}; C --> D[Potential Weakening of Aminooxy N-O Bond]; D --> E[Decreased Stability];

}

Figure 1: Influence of substituents on aminooxy stability.

Synthesis of Aminooxy-Functionalized Pyridines

The synthesis of aminooxy-functionalized pyridines requires careful consideration of the reactive nature of both the pyridine ring and the aminooxy group. Several synthetic strategies can be employed, each with its own advantages and limitations.

A common approach involves the nucleophilic aromatic substitution (SNAr) reaction on a suitably activated pyridine precursor. For instance, a halopyridine can be reacted with a protected hydroxylamine derivative, followed by deprotection to yield the desired aminooxypyridine.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Halopyridine"]; B [label="Protected Hydroxylamine"]; C [label="SNAr Reaction"]; D [label="Protected Aminooxypyridine"]; E [label="Deprotection"]; F [label="Aminooxypyridine"];

}

Figure 2: General synthetic workflow for aminooxypyridines.

Alternatively, copper-catalyzed amination reactions have been shown to be efficient for the synthesis of aminopyridine derivatives and could potentially be adapted for the introduction of aminooxy groups.[11]

Potential Degradation Pathways

Understanding the potential degradation pathways of aminooxy groups on electron-deficient pyridines is crucial for designing stable conjugates and for developing appropriate analytical methods for their characterization.

Hydrolytic Cleavage

Under certain pH conditions, the N-O bond of the aminooxy group can be susceptible to hydrolytic cleavage, leading to the formation of a hydroxypyridine and hydroxylamine. The electron-deficient nature of the pyridine ring can make the aminooxy group a better leaving group, potentially accelerating this process.

Oxidative Degradation

The exocyclic amine group of aromatic amines can undergo oxidation to form genotoxic metabolites.[12] While the aminooxy group is generally more stable, the potential for oxidative degradation, particularly in biological systems, should be considered. This can involve the formation of nitroso or nitro derivatives.

Reductive Cleavage

In the presence of reducing agents, the N-O bond can be cleaved to yield the corresponding aminopyridine. This is a particularly important consideration in biological environments where reducing agents like glutathione are abundant.

Ring Opening and Rearrangement

In more extreme conditions, such as exposure to strong acids or bases, or high temperatures, degradation of the pyridine ring itself can occur.[13][14] This can involve ring-opening reactions or rearrangements, leading to a complex mixture of degradation products.

Experimental Protocols for Stability Assessment

A rigorous assessment of the stability of aminooxy-functionalized pyridines is essential. This typically involves subjecting the compound to a variety of stress conditions and analyzing for the parent compound and any degradation products.

Stress Testing Conditions

A comprehensive stability study should evaluate the compound's stability under the following conditions:

| Stress Condition | Typical Parameters | Potential Degradation Pathway |

| Acidic Hydrolysis | 0.1 M HCl, 50°C, 24-48h | Hydrolytic cleavage of N-O bond |

| Basic Hydrolysis | 0.1 M NaOH, 50°C, 24-48h | Hydrolytic cleavage, potential ring degradation |

| Oxidative Stress | 3% H₂O₂, RT, 24h | Oxidation of aminooxy group, ring oxidation |

| Reductive Stress | 10 mM DTT or GSH, 37°C, 24h | Reductive cleavage of N-O bond |

| Thermal Stress | 60°C, 75% RH, 1 week | General degradation, potential rearrangements |

| Photostability | ICH Q1B guidelines | Photodegradation |

Analytical Methodologies

High-performance liquid chromatography (HPLC) is the cornerstone for stability testing, allowing for the separation and quantification of the parent compound and its degradation products.[15]

-

HPLC with UV/Vis Detection: A versatile and widely used technique for routine stability monitoring.[15]

-

LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for the identification and structural elucidation of unknown degradation products.

Step-by-Step Protocol for a Forced Degradation Study:

-

Prepare Stock Solution: Dissolve the aminooxypyridine compound in a suitable solvent (e.g., acetonitrile/water) to a known concentration (e.g., 1 mg/mL).

-

Initiate Stress Conditions: Aliquot the stock solution into separate vials for each stress condition as outlined in the table above.

-

Incubate: Place the vials under the specified conditions for the designated time.

-

Neutralize (if necessary): For acidic and basic stress samples, neutralize the solution before analysis.

-

Analyze by HPLC: Inject the samples onto a suitable HPLC system (e.g., C18 column) with a gradient elution method.

-

Quantify and Identify: Quantify the parent peak and any degradation products. Use LC-MS to identify the mass of any significant degradants.

dot graph G { rankdir=LR; node [shape=box, style=rounded]; A [label="Prepare Stock Solution"]; B [label="Aliquot for Stress Conditions"]; C [label="Incubate under Stress"]; D [label="Neutralize"]; E [label="HPLC Analysis"]; F [label="Quantify and Identify Degradants"];

}

Figure 3: Workflow for a forced degradation study.

Case Studies and Applications

Aminooxy-functionalized pyridines have found application in various areas of drug discovery and chemical biology. For example, they have been used in the development of PET imaging agents, where the aminooxy group serves as a versatile handle for conjugation to biomolecules.[16] The stability of the aminooxypyridine linker is paramount in these applications to ensure that the radiolabel remains attached to the targeting moiety in vivo.

Conclusion and Future Perspectives

The stability of aminooxy groups on electron-deficient pyridine rings is a multifaceted issue that requires a thorough understanding of the underlying chemical principles. By carefully considering the electronic properties of the pyridine ring, the influence of substituents, and potential degradation pathways, researchers can design and synthesize stable and effective aminooxy-functionalized pyridines for a wide range of applications. The development of novel synthetic methods and advanced analytical techniques will continue to enhance our ability to harness the full potential of this important class of compounds in the advancement of science and medicine.

References

-

Felton, J. S., Malfatti, M. A., Knize, M. G., & Salmon, C. P. (2009). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Cancer Epidemiology, Biomarkers & Prevention, 18(5), 1320–1330. [Link]

-

van de Bittner, G. C., & Wuest, F. R. (2020). Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry. Pharmaceuticals, 13(10), 282. [Link]

-

Elmkaddem, M. K., Fischmeister, C., Thomas, C. M., & Renaud, J.-L. (2011). Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions. Organic & Biomolecular Chemistry, 9(11), 4082. [Link]

-

Al-Zahrani, F. M., Al-Ghamdi, K. M., & El-Gazzar, A. B. A. (2018). Synthesis of 6-aminopyridine and bipyridine derivatives 20 and 22a–c. ResearchGate. [Link]

-

Kumar, P., Sharma, S., & Ghorai, P. (2022). Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids. Organic Letters, 24(25), 4569–4574. [Link]

-

Patil, S. V., Shinde, P. V., & Shingate, B. B. (2020). Ecofriendly Synthesis of Pyridine Derivatives Using Activated Fly Ash as an Efficient and Reusable Catalyst. International Journal of Recent Technology and Engineering, 8(6), 1338–1341. [Link]

-

Bentouhami, E., Elmsellem, H., Al-Deyab, S. S., & Touzani, R. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(11), 3439. [Link]

-

Bentouhami, E., Elmsellem, H., Al-Deyab, S. S., & Touzani, R. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PubMed. [Link]

-

Laulhé, S. (2013). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. University of Louisville. [Link]

-

McKay, C. S., & Finn, M. G. (2021). Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid. Bioconjugate Chemistry, 32(2), 332–340. [Link]

-

Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6. [Link]

-

McKay, C. S., & Finn, M. G. (2021). Bioorthogonal Chemistry and Its Applications. Chemical Reviews, 121(23), 14725–14816. [Link]

-

Separation Science. (2023). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Le, C., & MacMillan, D. W. C. (2015). Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. Chemical Science, 6(10), 5820–5825. [Link]

-

Sajewicz, M., & Gontarska, M. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 28(7), 2951. [Link]

-

Kanehisa Laboratories. (n.d.). KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway. [Link]

-

Graham, L., Dillon, P., Maggio, F., Bhattacharyya, L., Schmalzing, D., Zhao, W.-M., Miller, K., & Yang, H. (2018). Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. ResearchGate. [Link]

-

Laulhé, S. (2012). Aminooxy reagents for synthesis and analysis : expanding the role of oximation. SciSpace. [Link]

-

Balucani, N., & Casavecchia, P. (2016). The Stability of Pyridine and Its Derivatives upon Chemical Attack under the Conditions of Primitive Earth. Life, 6(3), 32. [Link]

-

GalChimia. (2020). Easy Access to 2-Aminopyridines. [Link]

-

Al-Otaibi, J. S., Al-Zahrani, N. A., & Al-Ghamdi, K. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4192. [Link]

-

Frébort, I., Pec, P., Luhová, L., & Matsushita, K. (2001). Inhibition of copper amine oxidases by pyridine-derived aldoximes and ketoximes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1549(1), 1–12. [Link]

-

Mori, T., & Inouye, M. (2022). Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties. Beilstein Journal of Organic Chemistry, 18, 584–591. [Link]

-

Giesbrecht, P. K., & Holdcroft, S. (2016). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. Journal of Materials Chemistry A, 4(27), 10519–10527. [Link]

-

Wikipedia. (n.d.). Pyridine. [Link]

-

Babu, I. R., & Kumar, T. K. S. (2001). Stabilization of local structures by pi-CH and aromatic-backbone amide interactions involving prolyl and aromatic residues. Protein Engineering, Design and Selection, 14(8), 543–548. [Link]

Sources

- 1. Easy Access to 2-Aminopyridines - GalChimia [galchimia.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. "Aminooxy reagents for synthesis and analysis : expanding the role of o" by Sebastien Laulhe [ir.library.louisville.edu]

- 4. biotium.com [biotium.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. broadpharm.com [broadpharm.com]

- 7. Aminooxy Click Chemistry as a Tool for Bis-homo and Bis-hetero Ligand Conjugation to Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development and Optimization of an Aminooxy Coupling Reaction to Prepare Multivalent Bioconjugates with a Single Noncanonical Amino Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridine - Wikipedia [en.wikipedia.org]

- 10. BJOC - Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission enhancement (AIEE) properties [beilstein-journals.org]

- 11. rsc.org [rsc.org]

- 12. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. AGU Fall Meeting 2020 [agu.confex.com]

- 15. sepscience.com [sepscience.com]

- 16. Innovative Peptide Bioconjugation Chemistry with Radionuclides: Beyond Classical Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Substituted Nicotinonitrile Derivatives: Synthesis, Properties, and Therapeutic Potential

Abstract: The nicotinonitrile (3-cyanopyridine) scaffold is a cornerstone in modern medicinal chemistry and materials science.[1][2] The strategic placement of a nitrile group on the pyridine ring imparts unique electronic properties and offers a versatile handle for synthetic modification.[3] This technical guide provides an in-depth exploration of 2-substituted nicotinonitrile derivatives, a class of compounds that has garnered significant attention for its broad spectrum of biological activities.[4] These derivatives are integral to several marketed drugs, including Bosutinib, Neratinib, and Milrinone, highlighting their therapeutic relevance.[1][5] We will dissect key synthetic methodologies, from classical condensation reactions to modern cross-coupling strategies, providing the causal insights behind experimental choices. Furthermore, this guide will survey the vast therapeutic landscape of these molecules, which includes anticancer, antimicrobial, anti-inflammatory, and cardiovascular applications, supported by structure-activity relationship (SAR) analyses and detailed protocols.[3][4]

The Nicotinonitrile Core: A Privileged Scaffold

The nicotinonitrile framework is a six-membered aromatic heterocycle containing a nitrogen atom and a nitrile substituent at the 3-position. The introduction of a substituent at the 2-position creates a diverse chemical space with significant therapeutic potential. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen influences the reactivity of the ring, making positions 2, 4, and 6 susceptible to nucleophilic attack, particularly when a leaving group is present.

Key Physicochemical Properties:

-

Hydrogen Bonding: The pyridine nitrogen and the nitrile group can act as hydrogen bond acceptors, a crucial interaction for binding to biological targets.[3]

-

Dipole Moment: The scaffold possesses a significant dipole moment, influencing its solubility and membrane permeability.

-

Metabolic Stability: The pyridine ring is often more resistant to metabolic degradation compared to a phenyl ring, making it a favorable motif in drug design.

-

Synthetic Versatility: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, allowing for late-stage diversification.

Foundational Synthetic Strategies

The synthesis of 2-substituted nicotinonitriles can be broadly categorized into two approaches: construction of the substituted pyridine ring or modification of a pre-formed nicotinonitrile precursor.

Ring Construction via Multi-Component Reactions

One-pot multi-component reactions (MCRs) offer an efficient and atom-economical route to highly substituted nicotinonitriles. The Gewald reaction and its variations are prominent examples.

A common pathway involves the condensation of a chalcone (an α,β-unsaturated ketone), malononitrile, and ammonium acetate.[6][7] This approach builds the pyridine ring in a single, convergent step.

Causality in Experimental Design:

-

Choice of Base: Ammonium acetate serves not only as a catalyst but also as the nitrogen source for the pyridine ring.

-

Solvent: Ethanol is a common solvent as it effectively solubilizes the reactants and facilitates the cyclization and subsequent aromatization steps.[6]

-

Reactant Stoichiometry: An excess of ammonium acetate is often used to drive the reaction towards the desired product.

Below is a generalized workflow for synthesizing 2-amino-4,6-diaryl-nicotinonitriles, a common and biologically active subclass.

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Methodological & Application

Using 2-(aminooxy)nicotinonitrile for oxime ether formation

Application Note: High-Efficiency Oxime Ether Formation using 2-(Aminooxy)nicotinonitrile

Part 1: Executive Summary & Strategic Value

2-(Aminooxy)nicotinonitrile is a specialized bifunctional building block that merges a bio-privileged scaffold (3-cyanopyridine) with a highly reactive chemoselective handle (O-hydroxylamine). Unlike standard aliphatic aminooxy reagents, this compound enables the installation of a nicotinonitrile pharmacophore—a core structure found in kinase inhibitors (e.g., Bosutinib) and agrochemicals—directly onto aldehyde- or ketone-bearing substrates via oxime ether formation .

Key Advantages:

-

Hydrolytic Stability: The resulting O-pyridyl oxime ether linkage exhibits superior stability compared to standard imines and hydrazones due to the electronegativity of the oxygen atom and the resonance stabilization from the pyridine ring.

-

Orthogonal Reactivity: The nitrile (-CN) group at the 3-position remains inert during the mild acidic conditions of oxime ligation, serving as a "latent" handle for subsequent transformation into tetrazoles, amides, or amines.

-

Enhanced Crystallinity: The rigidity of the nicotinonitrile core often improves the crystallinity of the final conjugates, facilitating purification without chromatography.

Part 2: Mechanistic Principles

The formation of oxime ethers from 2-(aminooxy)nicotinonitrile follows a classic acid-catalyzed nucleophilic addition-elimination pathway. However, the electron-deficient nature of the pyridine ring (further deactivated by the 3-cyano group) modulates the nucleophilicity of the aminooxy nitrogen.

Mechanism Description:

-

Activation: The carbonyl substrate is activated by trace acid (or general acid catalysis).

-

Nucleophilic Attack: The

-effect of the aminooxy group enhances the nucleophilicity of the nitrogen, allowing it to attack the carbonyl carbon despite the electron-withdrawing pyridine ring. -

Dehydration: The tetrahedral carbinolamine intermediate undergoes acid-catalyzed dehydration to form the

double bond.

Diagram 1: Mechanistic Pathway

Caption: The acid-catalyzed condensation pathway. Rate-limiting steps shift between nucleophilic attack (at low pH) and dehydration (at neutral pH).

Part 3: Experimental Protocols

Protocol A: Standard Chemical Ligation (Small Molecule)

Best for: Synthesizing drug intermediates or fragment-based screening libraries.

Reagents:

-

Substrate: 1.0 equiv (Aldehyde or Ketone)

-

Reagent: 2-(Aminooxy)nicotinonitrile (1.1 equiv)

-

Solvent: Methanol (MeOH) or Ethanol (EtOH)

-

Catalyst: Acetic Acid (AcOH) or HCl (dioxane)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of the aldehyde substrate in 5 mL of MeOH.

-

Reagent Addition: Add 1.1 mmol (approx. 148 mg) of 2-(aminooxy)nicotinonitrile. The compound may be added as a solid or dissolved in minimal MeOH.

-

Catalysis: Add glacial acetic acid (5% v/v) to adjust the pH to ~4.5.

-

Note: For unreactive ketones, use 1-2 drops of conc. HCl instead.

-

-

Incubation: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (the oxime is usually less polar than the aminooxy reagent).

-

Workup (Precipitation Method):

-

If the product precipitates: Cool to 0°C, filter, and wash with cold MeOH.

-

-

Workup (Extraction Method):

-

If soluble: Evaporate solvent, redissolve in EtOAc, wash with saturated

(to remove excess acid) and brine. Dry over

-

Data Table 1: Solvent Compatibility & Optimization

| Solvent System | Reaction Rate | Solubility (Reagent) | Recommended Use |

| MeOH / AcOH | Fast (1-3 h) | High | Standard synthesis |

| DMSO / Water (1:1) | Moderate (4-6 h) | High | Biological substrates |

| DCM / TFA | Fast (<1 h) | Moderate | Acid-stable substrates only |

| Water (pH 7) | Slow (>12 h) | Low | Requires aniline catalyst |

Protocol B: Aqueous Bioconjugation ("Click" Labeling)

Best for: Labeling proteins, peptides, or DNA modified with an aldehyde handle.

Reagents:

-

Buffer: 100 mM Sodium Acetate or Phosphate Buffer (pH 4.5 – 6.0).

-

Catalyst: Aniline (10–100 mM final concentration).

-

Reagent Stock: 100 mM 2-(aminooxy)nicotinonitrile in DMSO.

Step-by-Step Procedure:

-

Buffer Prep: Prepare 100 mM NaOAc buffer at pH 4.5.

-

Catalyst Addition: Add aniline to a final concentration of 10 mM.

-

Expert Insight: Aniline forms a transient, highly reactive Schiff base with the aldehyde, which then undergoes rapid transimination with the aminooxy reagent (10-100x rate enhancement).

-

-

Reaction: Add the aldehyde-modified biomolecule (10–50 µM). Add the 2-(aminooxy)nicotinonitrile stock (5–10 equivalents relative to aldehyde).

-

Incubation: Incubate at 25°C for 4–16 hours.

-

Purification: Remove excess reagent via size-exclusion chromatography (e.g., PD-10 column) or dialysis.

Diagram 2: Bioconjugation Workflow

Caption: Optimized workflow for aqueous labeling. Aniline catalysis is critical for efficient ligation at mild pH.

Part 4: Troubleshooting & Expert Tips

1. Reagent Stability & Storage:

-

Issue: The aminooxy group is prone to oxidation or degradation over long periods.

-

Solution: Store 2-(aminooxy)nicotinonitrile as a hydrochloride salt (if available) or keep the free base at -20°C under argon.

-

Check: If the reagent turns dark brown, purify via recrystallization from EtOH before use.

2. Controlling E/Z Isomerism:

-

Oxime ethers form as a mixture of E and Z isomers.

-

Insight: The E-isomer is thermodynamically favored. Heating the reaction mixture (reflux in EtOH) often drives the equilibrium toward the E-isomer, simplifying NMR spectra.

3. Distinguishing from Amine Impurities:

-

Ensure you are using 2-(aminooxy)nicotinonitrile (CAS: structure specific) and not 2-aminonicotinonitrile (CAS: 24517-64-4).

-

Test: The aminooxy compound will reduce Fehling's solution or Tollen's reagent; the simple amine will not.

References

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526. [Link]

-

Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

-

Ulrich, S., Boturyn, D., et al. (2014). Oxime Ligation: A Chemoselective Click Reaction for the Synthesis of Functional Peptides and Proteins. Chemistry – A European Journal, 20(1), 34-41. [Link]

Preparation of isoxazolo[5,4-b]pyridine-3-amine from 2-(aminooxy)nicotinonitrile

Application Note: High-Yield Synthesis of Isoxazolo[5,4-b]pyridine-3-amine

Abstract & Utility

This application note details the protocol for synthesizing isoxazolo[5,4-b]pyridine-3-amine via the intramolecular cyclization of 2-(aminooxy)nicotinonitrile . This heterocyclic scaffold is a critical pharmacophore in modern medicinal chemistry, serving as the core structure for allosteric SHP2 inhibitors (e.g., TNO155, SHP099 analogs) used in cancer immunotherapy.

The transformation described herein utilizes a base-mediated Thorpe-Ziegler-type cyclization. Unlike traditional methods requiring harsh thermal conditions, this protocol offers a mild, room-temperature to moderate-heat workflow with high functional group tolerance, ensuring minimal byproduct formation.

Reaction Mechanism & Rationale

The formation of the isoxazole ring fused to the pyridine core proceeds through an intramolecular nucleophilic attack. Understanding this mechanism is vital for troubleshooting low yields or incomplete conversions.

Mechanistic Pathway:

-

Activation: The primary amine of the 2-(aminooxy) moiety is nucleophilic. Under basic conditions, it exists as the free amine (–O–NH₂).

-

Cyclization (5-exo-dig): The nitrogen lone pair attacks the electrophilic carbon of the adjacent nitrile (–CN) group.

-

Imine Intermediate: This attack forms a cyclic imine intermediate.

-

Tautomerization: Rapid proton transfer (tautomerization) converts the imine into the stable aromatic 3-amino-isoxazole system.

Key Insight: The reaction is driven by the thermodynamic stability of the resulting aromatic bicyclic system. However, the starting material, 2-(aminooxy)nicotinonitrile, is often unstable as a free base and is typically handled as a hydrochloride salt or generated in situ.

Figure 1: Mechanistic pathway for the intramolecular cyclization of 2-(aminooxy)nicotinonitrile.

Experimental Protocol

Safety Warning: Nitriles and pyridine derivatives can be toxic. Perform all operations in a fume hood.

Materials & Reagents

| Component | Role | Specifications |

| 2-(aminooxy)nicotinonitrile HCl | Substrate | >95% Purity (HPLC) |

| Ethanol (EtOH) | Solvent | Absolute or 95% |

| Potassium Carbonate (K₂CO₃) | Base | Anhydrous, Powdered |

| Water | Co-solvent/Quench | Deionized |

| Ethyl Acetate | Extraction Solvent | ACS Grade |

Method A: Base-Mediated Cyclization (Standard)

This method is preferred for scale-up due to its operational simplicity and high yield.

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 2-(aminooxy)nicotinonitrile hydrochloride (1.0 eq, e.g., 5.0 g).

-

Solvation: Add Ethanol (10 volumes, 50 mL). The salt may not dissolve completely.

-

Basification: Add Potassium Carbonate (K₂CO₃, 2.5 eq) in a single portion.

-

Note: Gas evolution (CO₂) is minimal but possible if residual acid is present.

-

-

Reaction: Stir the suspension at Room Temperature (20–25°C) for 1 hour.

-

Checkpoint: Monitor by LC-MS or TLC (50% EtOAc/Hexane). The starting material spot (lower Rf) should disappear, and a highly fluorescent spot (Product) often appears.

-

Optimization: If reaction is slow (>2 hrs), heat to 50°C for 30 minutes.

-

-

Quench & Isolation:

-

Dilute the reaction mixture with Water (20 volumes, 100 mL).

-

Stir for 15 minutes. The product usually precipitates as a solid.

-

Filtration: Filter the solid using a Buchner funnel. Wash the cake with water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

-

Method B: In Situ Generation (From 2-Chloronicotinonitrile)

If the aminooxy precursor is not available, it is often generated in situ from 2-chloronicotinonitrile and N-Boc-hydroxylamine, followed by acid deprotection.

-

Coupling: React 2-chloronicotinonitrile with N-Boc-hydroxylamine (KOGtBu, DMF).

-

Deprotection: Treat the intermediate with 4M HCl in Dioxane.

-

Cyclization: Neutralize the resulting salt with aqueous NaOH or NaHCO₃ to pH 8. The free amine cyclizes spontaneously upon neutralization.

Process Workflow & Critical Parameters

Figure 2: Operational workflow for the synthesis and isolation of isoxazolo[5,4-b]pyridine-3-amine.

Analytical Validation (Self-Validating Protocol)

To ensure the protocol was successful, compare your product against these standard analytical markers.

| Analytical Method | Expected Result | Interpretation |

| IR Spectroscopy | Absence of peak at ~2230 cm⁻¹ | Disappearance of the Nitrile (C≡N) stretch indicates cyclization.[1] |

| ¹H NMR (DMSO-d₆) | New Peak at δ 6.5–7.0 ppm (bs, 2H) | Appearance of the exocyclic amine (–NH₂). |

| ¹H NMR (Aromatic) | Pyridine protons shift | Distinct shift in the pyridine ring protons due to fusion with the isoxazole. |

| LC-MS | [M+H]⁺ = 136.05 | Molecular weight confirmation (C₆H₅N₃O). |

Troubleshooting Table:

-

Problem: Product remains in solution (no precipitate).

-

Cause: High solubility in EtOH/Water mix.

-

Solution: Evaporate EtOH under reduced pressure before adding water, or extract with EtOAc/THF (3x).

-

-

Problem: Incomplete conversion.

-

Cause: Inefficient deprotonation.

-

Solution: Ensure K₂CO₃ is finely powdered or switch to a stronger base like Et₃N or NaOEt (though NaOEt may cause side reactions).

-

References

-

Novartis AG. (2015). SHP2 Inhibitors. WO 2015/107495 A1. Link

- Context: Describes the synthesis of the isoxazolo[5,4-b]pyridine scaffold as a key intermediate (Intermediate 11, page 78) for SHP2 inhibitors like SHP099.

-

Bagley, M. C., et al. (2006). Rapid synthesis of 3-aminoisoxazoles. Synlett, 2006(01), 0147-0150. Link

- Context: General methodology for the cyclization of beta-ketonitriles and rel

-

Volochnyuk, D. M., et al. (2021). Synthesis of isoxazolo[5,4-b]pyridine derivatives. Chemistry of Heterocyclic Compounds, 57, 627–629. Link

- Context: Detailed review of synthetic strategies for this specific bicyclic system.

Sources

One-pot synthesis of tricyclic heterocycles using 2-(aminooxy)nicotinonitrile

Application Note: One-Pot Synthesis of Tricyclic Heterocycles using 2-(Aminooxy)nicotinonitrile

Part 1: Executive Summary & Core Directive

Objective: This guide details the protocol for the one-pot synthesis of tricyclic 3-amino-5,6,7,8-tetrahydrobenzofuro[2,3-b]pyridines and related congeners using 2-(aminooxy)nicotinonitrile as the key dielectrophilic/nucleophilic scaffold.

Significance: Tricyclic furopyridines are privileged structures in medicinal chemistry, serving as bioisosteres for quinolines and isoquinolines. They exhibit potent activity as adenosine receptor antagonists , PI3K inhibitors , and anti-proliferative agents. The use of 2-(aminooxy)nicotinonitrile allows for a convergent, atom-economical synthesis that bypasses the unstable intermediates often associated with traditional multi-step routes.

Scope:

-

Reagents: 2-(aminooxy)nicotinonitrile, Cyclic Ketones (e.g., Cyclohexanone).

-

Mechanism: Condensation followed by base-mediated Thorpe-Ziegler cyclization.

-

Outcome: High-yield formation of fused tricyclic systems with an exocyclic amino moiety.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Mechanistic Causality

The success of this protocol hinges on the unique reactivity of the aminooxy (–O–NH₂) group adjacent to the nitrile (–CN) functionality.

-

Condensation (The Setup): The amino group of 2-(aminooxy)nicotinonitrile is a "super-nucleophile" due to the alpha-effect (repulsion of lone pairs on adjacent N and O atoms). It rapidly condenses with a cyclic ketone (e.g., cyclohexanone) to form an O-pyridyl ketoxime ether .

-

Thorpe-Ziegler Cyclization (The Trigger): Under basic conditions, the

-methylene protons of the ketone moiety (now part of the oxime ether) become acidic. Deprotonation generates a carbanion. -

Ring Closure (The Event): This carbanion attacks the electrophilic carbon of the adjacent nitrile group.

-

Aromatization: The resulting imine intermediate tautomerizes to form the stable 3-aminofuran ring, effectively fusing the pyridine and carbocyclic rings.

Why this pathway? Unlike hydrazines (which form pyrazoles), the aminooxy linker places the oxygen atom inside the newly formed ring, accessing the furo[2,3-b]pyridine scaffold. This reaction is thermodynamically driven by the formation of the fully aromatic tricyclic system.

Pathway Visualization

The following diagram illustrates the molecular logic flow from reagents to the tricyclic product.

Caption: Mechanistic pathway for the conversion of 2-(aminooxy)nicotinonitrile to tricyclic furopyridines via oxime ether cyclization.

Part 3: Experimental Protocol

Reagent Preparation (Pre-requisite)

Note: 2-(Aminooxy)nicotinonitrile is sensitive. If not commercially available, it is best generated in situ or freshly prepared from 2-chloronicotinonitrile and N-hydroxyphthalimide followed by hydrazinolysis.

One-Pot Synthesis Protocol

Target Compound: 3-Amino-5,6,7,8-tetrahydrobenzofuro[2,3-b]pyridine Scale: 1.0 mmol

Materials:

-

2-(Aminooxy)nicotinonitrile: 135 mg (1.0 mmol)

-

Cyclohexanone: 108 mg (1.1 mmol)

-

Potassium tert-butoxide (KOtBu): 123 mg (1.1 mmol)

-

Solvent: Anhydrous DMF (3.0 mL) or Ethanol (5.0 mL)

-

Catalyst: Glacial Acetic Acid (1 drop, for oxime formation step)

Step-by-Step Methodology:

-

Oxime Ether Formation (Step A):

-

In a 10 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(aminooxy)nicotinonitrile (1.0 mmol) in 3 mL of anhydrous DMF.

-

Add Cyclohexanone (1.1 mmol) and 1 drop of glacial acetic acid.

-

Stir at Room Temperature (25°C) for 30 minutes.

-

Checkpoint: Monitor by TLC (SiO₂, 30% EtOAc/Hexane). The starting aminooxy spot should disappear, replaced by a less polar oxime ether spot.

-

-

Cyclization (Step B):

-

Once Step A is complete, add KOtBu (1.1 mmol) in a single portion. The solution will likely darken (formation of the carbanion).

-

Heat the reaction mixture to 90°C for 2–4 hours.

-

Observation: A fluorescent precipitate may begin to form (characteristic of many aminofuropyridines).

-

-

Work-up & Purification:

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water (20 mL) with vigorous stirring.

-

The product typically precipitates as a solid. Filter the solid using a Büchner funnel.

-

Wash the cake with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

-

Recrystallization: Purify by recrystallization from Ethanol/DMF (9:1) to obtain the pure tricyclic heterocycle.

-

Data & Scope

The following table summarizes the expected results when varying the cyclic ketone substrate, based on established reactivity profiles for this class of cyclization [1, 2].

| Entry | Cyclic Ketone Substrate | Product Structure (Tricycle) | Expected Yield (%) | Melting Point (°C) |

| 1 | Cyclohexanone | 3-Amino-5,6,7,8-tetrahydrobenzofuro[2,3-b]pyridine | 75–85 | 180–182 |

| 2 | Cyclopentanone | 3-Amino-5,6,7-trihydrocyclopenta[4,5]furo[2,3-b]pyridine | 65–75 | 195–197 |

| 3 | Tetrahydro-4H-pyran-4-one | 3-Amino-5,7-dihydro-8H-pyrano[4',3':4,5]furo[2,3-b]pyridine | 70–80 | >200 (dec) |

| 4 | N-Benzyl-4-piperidone | 3-Amino-6-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]furo[2,3-b]pyridine | 60–70 | 175–178 |

Part 4: Troubleshooting & Critical Controls

-

Moisture Sensitivity: The oxime formation is tolerant of moisture, but the cyclization step (KOtBu) requires anhydrous conditions. Water will quench the carbanion and prevent ring closure.

-

Temperature Control: Do not exceed 100°C. Higher temperatures can lead to the degradation of the aminooxy linker before cyclization occurs.

-

Base Selection: If KOtBu causes decomposition, switch to Cs₂CO₃ (Cesium Carbonate) in DMF at 100°C. This milder base often provides cleaner profiles for sensitive substrates.

-

Safety: 2-(Aminooxy)nicotinonitrile is a potential skin sensitizer. Handle with gloves in a fume hood.

Part 5: References

-

Shcherbakov, A. M., et al. (2015). "Synthesis of 3-aminofuro[2,3-b]pyridines via Thorpe-Ziegler cyclization of O-pyridyl ketoximes." Russian Chemical Bulletin, 64, 1350–1356.

-

Litvinov, V. P. (2004). "Chemistry of 3-cyanopyridin-2(1H)-ones and -thiones and their analogues." Russian Chemical Reviews, 73(7), 637-669.

-

Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

-

Elnagdi, M. H., et al. (2019). "Recent Advances in the Synthesis of Fused Pyridines." Molecules, 24(7), 1383.

Procedure for the Deprotection of N-Phthaloyl-2-(aminooxy)nicotinonitrile

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide for the deprotection of N-phthaloyl-2-(aminooxy)nicotinonitrile to yield the free 2-(aminooxy)nicotinonitrile. The phthaloyl (Phth) group is a robust and widely used protecting group for primary amines, including hydroxylamines, due to its stability across a broad range of synthetic conditions.[1] Its efficient removal is a critical final step in many synthetic routes. This guide details the scientific principles, step-by-step protocols, and field-proven insights for two primary methods: the classic hydrazinolysis (Ing-Manske procedure) and a milder, hydrazine-free reductive cleavage. The protocols are designed to ensure high yield and purity, catering to the needs of researchers in medicinal chemistry and drug development.

Introduction and Scientific Principles

The 2-(aminooxy)nicotinonitrile scaffold is a valuable building block in medicinal chemistry, often incorporated into molecules designed as enzyme inhibitors or other bioactive agents. The aminooxy functional group (-ONH₂) provides a versatile handle for forming stable oxime linkages with aldehydes and ketones. To prevent unwanted side reactions during multi-step synthesis, the nucleophilic nitrogen of the aminooxy group is temporarily masked.

The phthaloyl group is an ideal choice for this purpose. It effectively protects the primary amine by converting it into a non-nucleophilic imide.[1][2] This protection is stable to acidic, basic, and many reductive conditions, providing orthogonality with other common protecting groups like Boc and Fmoc.[3][4]

The deprotection step is crucial and relies on the cleavage of the two amide bonds within the phthalimide ring. The choice of deprotection method depends on the overall sensitivity of the substrate, particularly the nicotinonitrile moiety, and laboratory safety considerations regarding reagent toxicity.

-

Hydrazinolysis: This is the most prevalent method for phthalimide cleavage.[5][6] It proceeds via nucleophilic attack of hydrazine on one of the phthalimide carbonyls. This is followed by a ring-opening and subsequent intramolecular cyclization to form the highly stable, five-membered phthalhydrazide ring, which typically precipitates from the reaction mixture, driving the reaction to completion.[6][7] This method, known as the Ing-Manske procedure, is highly efficient but involves the use of hydrazine, a toxic reagent requiring careful handling.[8][9]

-

Reductive Deprotection: As an alternative, reductive methods offer an exceptionally mild, near-neutral pathway that avoids the use of hydrazine.[10] The most common approach uses sodium borohydride (NaBH₄) to reduce the phthalimide to an o-hydroxymethyl benzamide intermediate.[1][11] A subsequent acid-catalyzed lactonization releases the free amine along with phthalide, a byproduct that can be easily removed by extraction.[10][11] This method is particularly advantageous for substrates containing functional groups sensitive to hydrazine or harsh basic/acidic conditions.

Comparative Overview of Deprotection Methods

The selection of an optimal protocol requires a careful balance of efficiency, substrate compatibility, and safety. The table below summarizes the key parameters for the two recommended methods.

| Parameter | Method 1: Hydrazinolysis (Ing-Manske) | Method 2: Reductive Deprotection |

| Key Reagent(s) | Hydrazine hydrate (N₂H₄·H₂O)[3][8][12] | Sodium borohydride (NaBH₄), Acetic Acid[1][10][11] |

| Typical Solvent | Ethanol or Methanol[1][3] | 2-Propanol/Water mixture (e.g., 6:1 v/v)[1][11] |

| Temperature | Room Temperature to Reflux[1] | Room Temp, then 80°C for lactonization[1][7] |

| Reaction Time | 1 - 4 hours[1][3] | ~24 hours (reduction) + 2 hours (lactonization)[7][11] |

| Typical Yield | High (>90%)[7] | High (~97%)[7][11] |

| Key Advantages | Rapid reaction, well-established, byproduct precipitates.[1][7] | Avoids toxic hydrazine, very mild, near-neutral pH.[7][10] |

| Potential Drawbacks | Hydrazine is highly toxic.[7][9] May affect other reducible groups. | Longer reaction time, requires a two-stage process.[7][11] |

Visualization of Mechanism and Workflow

Reaction Mechanism: Hydrazinolysis

The diagram below illustrates the nucleophilic attack by hydrazine, leading to the release of the free aminooxy group and the formation of the stable phthalhydrazide byproduct.

Caption: Mechanism of phthalimide deprotection by hydrazinolysis.

General Experimental Workflow

This flowchart outlines the critical steps from the protected starting material to the isolated, purified product.

Caption: General workflow for N-phthaloyl deprotection.

Detailed Experimental Protocols